

# Technical Guide: Solubility Profile of (S)-2-Amino-3,3-diphenylpropan-1-ol

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## Compound of Interest

Compound Name: (S)-2-Amino-3,3-diphenylpropan-1-ol

Cat. No.: B576095

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## Introduction

**(S)-2-Amino-3,3-diphenylpropan-1-ol** is a chiral amino alcohol with a significant hydrophobic character due to the presence of two phenyl groups. Understanding its solubility in common laboratory solvents is crucial for its application in synthetic chemistry, pharmaceutical development, and materials science. This technical guide provides a summary of the available solubility information and a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative data in the public domain for this exact compound, this guide also includes qualitative solubility information and data for structurally related compounds to infer its likely solubility behavior.

## Solubility Data

No specific quantitative solubility data for **(S)-2-Amino-3,3-diphenylpropan-1-ol** was found in the reviewed literature. The following table summarizes the available qualitative solubility information and data for structurally similar compounds. The increased hydrophobicity from the second phenyl group in the target compound likely decreases its solubility in polar solvents compared to its single-phenyl analog.

Compound	Solvent	Solubility	Source
(S)-2-Amino-3,3-diphenylpropan-1-ol	Chloroform	Slightly Soluble	Inferred from general chemical properties
Methanol	Slightly Soluble	Inferred from general chemical properties	
DL-2-Amino-3-phenylpropan-1-ol	Water	Soluble	[1]
Ethanol	Soluble	[1]	
Ether	Soluble	[1]	
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol	Not Specified	General safety data suggests handling as a solid with potential for irritation.	[2]

## Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **(S)-2-Amino-3,3-diphenylpropan-1-ol** in various solvents. This protocol is based on the widely used isothermal equilibrium method followed by quantitative analysis.

### 3.1. Materials and Equipment

- **(S)-2-Amino-3,3-diphenylpropan-1-ol** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)) of analytical grade
- Analytical balance ( $\pm 0.1$  mg)
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge

- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

### 3.2. Procedure

- Preparation of Saturated Solutions:
  - Add an excess amount of **(S)-2-Amino-3,3-diphenylpropan-1-ol** to a series of vials, each containing a known volume of a specific solvent.
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25  $^{\circ}\text{C}$ ).
  - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
  - Filter the collected supernatant through a syringe filter to remove any remaining suspended particles.
- Quantitative Analysis:
  - HPLC Method:

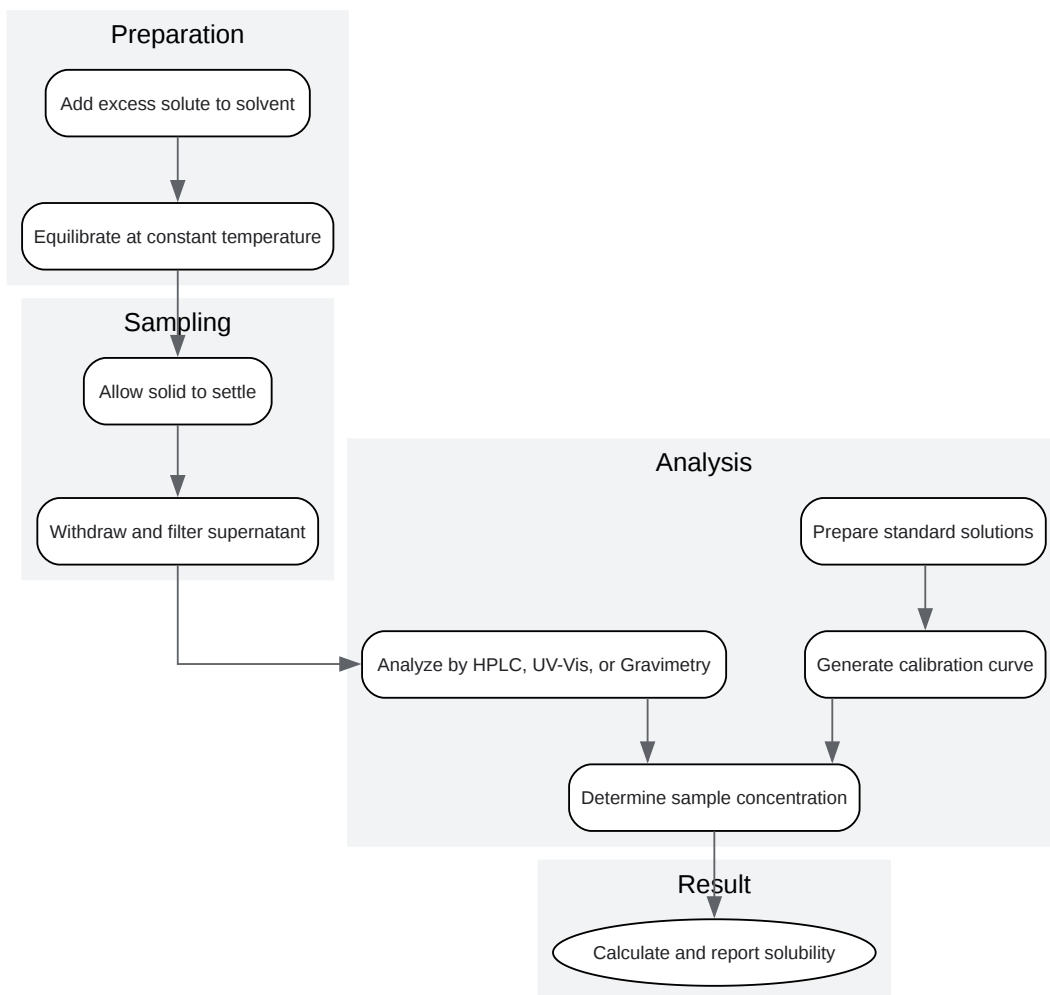
- Prepare a series of standard solutions of **(S)-2-Amino-3,3-diphenylpropan-1-ol** of known concentrations in the respective solvent.
- Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the analyte.
- Inject the standard solutions to generate a calibration curve.
- Inject the filtered sample solution and determine its concentration from the calibration curve.
- UV-Vis Spectrophotometry Method:
  - If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Measure the absorbance of the appropriately diluted filtered sample solution and calculate the concentration using the calibration curve.
- Gravimetric Method:
  - Accurately weigh an empty, dry container.
  - Transfer a known volume of the filtered saturated solution to the container.
  - Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.
  - Calculate the solubility based on the mass of the residue and the volume of the solution taken.
- Data Reporting:
  - Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

- Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

## Experimental Workflow for Solubility Determination



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Caption: General workflow for determining the solubility of a compound.

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## References

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